molecular formula C12H18N2O4S B8320191 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide

2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide

Cat. No. B8320191
M. Wt: 286.35 g/mol
InChI Key: QUXJDVRBIKNFKD-UHFFFAOYSA-N
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Patent
US05563163

Procedure details

To a solution of 8.0 ml (0.053 mol) of tetramethylethylenediamine (TMEDA) in 350 ml of THF at -70° C. was added 42 ml (0.055 mol) of a 1.3M solution of s-butyl lithium in cyclohexane and the mixture was stirred for fifteen minutes. To the solution was added dropwise with stirring a solution of 10.36 g (0.050 mol) of 2-methoxy-N,N-diethylbenzamide in 150 ml of THF while maintaining the temperature at -60° C. or below. After stirring for 20 minutes sulfur dioxide was bubbled into the reaction mixture, keeping the reaction temperature below -50° C. until the reaction mixture was acid to wet litmus paper. The mixture was stirred at ambient temperature for two hours, diluted with 450 ml of hexane, and the solid material which had separated was collected, dissolved in 200 ml of water and the mixture treated with 65 g of sodium acetate and 21.5 g (0.19 mol) of hydroxylamine-O-sulfonic acid in portions with stirring. The white solid which separated was collected and dried to give 7.04 g (49%) of 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide, mp 190°-194.5° C.
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
Quantity
21.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.C([Li])(CC)C.[CH3:14][O:15][C:16]1[CH:28]=[CH:27][CH:26]=[CH:25][C:17]=1[C:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])=[O:19].[S:29](=[O:31])=[O:30].C([O-])(=O)C.[Na+].[NH2:37]OS(O)(=O)=O>C1COCC1.C1CCCCC1>[NH2:37][S:29]([C:25]1[CH:26]=[CH:27][CH:28]=[C:16]([O:15][CH3:14])[C:17]=1[C:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])=[O:19])(=[O:31])=[O:30] |f:4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
10.36 g
Type
reactant
Smiles
COC1=C(C(=O)N(CC)CC)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
65 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
21.5 g
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -60° C. or below
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction temperature below -50° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with 450 ml of hexane
CUSTOM
Type
CUSTOM
Details
the solid material which had separated
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of water
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The white solid which separated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=C(C(=O)N(CC)CC)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.04 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.